7-Methylhentriacontane
Description
Properties
CAS No. |
71502-25-5 |
|---|---|
Molecular Formula |
C32H66 |
Molecular Weight |
450.9 g/mol |
IUPAC Name |
7-methylhentriacontane |
InChI |
InChI=1S/C32H66/c1-4-6-8-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-29-31-32(3)30-28-9-7-5-2/h32H,4-31H2,1-3H3 |
InChI Key |
SCPLWVLCBWLBBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC(C)CCCCCC |
Origin of Product |
United States |
Occurrence and Natural Distribution of 7 Methylhentriacontane
Insecta as Biological Sources
Cuticular hydrocarbons are a diverse class of lipids covering the outer layer of insects, and their composition can be species-specific, often varying with sex, age, and social caste. nih.gov Methyl-branched alkanes, such as 7-Methylhentriacontane, are common constituents of these CHC profiles.
Within the order Hymenoptera, 7-Methylhentriacontane has been identified in certain species of parasitoid wasps. In the pteromalid wasp Urolepis rufipes, this compound is a female-biased cuticular hydrocarbon, suggesting a potential role in chemical communication related to mating. While the CHC profiles of both male and female U. rufipes consist of n-alkanes and methyl-branched alkanes, 7-Methylhentriacontane, along with 7-methyltritriacontane, is found in higher relative abundance in females.
Studies on parasitic wasps of the genus Muscidifurax have also documented the presence of 7-Methylhentriacontane as part of their complex CHC profiles, which are used for chemotaxonomic differentiation. nih.gov For instance, in Muscidifurax raptorellus, 7-methylhentriacontane is one of the methyl-branched components quantified to differentiate between species. nih.gov
While the cuticular hydrocarbons of many ant and social wasp species are rich in methyl-branched alkanes, specific identification of 7-Methylhentriacontane is not consistently reported in the reviewed literature for the species mentioned in the initial search, such as Lasius niger or Polistes wasps. For example, the queen pheromone of the ant Lasius niger is primarily 3-methylhentriacontane (B1196358).
Table 1: Occurrence of 7-Methylhentriacontane in Hymenoptera
| Order | Family | Genus | Species | Common Name | Finding |
| Hymenoptera | Pteromalidae | Urolepis | rufipes | Parasitoid Wasp | Identified as a female-biased cuticular hydrocarbon. |
| Hymenoptera | Pteromalidae | Muscidifurax | raptorellus | Parasitoid Wasp | Present in the cuticular hydrocarbon profile. nih.gov |
Analysis of the cuticular hydrocarbons of various termite species, such as those in the genus Reticulitermes and Nasutitermes, has revealed complex mixtures of n-alkanes, methyl-branched alkanes, and unsaturated hydrocarbons. However, based on the available literature, the specific presence of 7-Methylhentriacontane has not been reported in the termite species investigated.
In the order Lepidoptera, 7-Methylhentriacontane has been identified in the cuticular and hemolymph hydrocarbon fractions of the female gypsy moth, Lymantria dispar. In this species, the cuticular hydrocarbons are composed mainly of saturated straight-chain hydrocarbons, with heptacosane (B1219689) being the major component. Methyl-branched hydrocarbons, including 7-methylhentriacontane, are also present. nih.gov
Table 2: Occurrence of 7-Methylhentriacontane in Lepidoptera
| Order | Family | Genus | Species | Common Name | Finding |
| Lepidoptera | Erebidae | Lymantria | dispar | Gypsy Moth | Identified in the cuticular and hemolymph hydrocarbon fractions of females. nih.gov |
Studies on the cuticular hydrocarbons of cockroaches, such as the German cockroach (Blattella germanica), have identified a variety of straight-chain and methyl-branched alkanes that play roles in chemical communication and aggregation. However, the specific compound 7-Methylhentriacontane has not been documented as a component of the cuticular wax in the reviewed literature for this order.
Within the order Diptera, 7-Methylhentriacontane has been identified in the cuticular hydrocarbon profiles of certain fruit flies. Specifically, it has been reported in two species of Malaysian Bactrocera fruit flies. The analysis of CHCs in these flies is utilized for chemotaxonomic purposes.
Table 3: Occurrence of 7-Methylhentriacontane in Diptera
| Order | Family | Genus | Species | Common Name | Finding |
| Diptera | Tephritidae | Bactrocera | spp. | Malaysian Fruit Flies | Identified as a component of the cuticular hydrocarbons. |
Plantae as Biological Sources
Epicuticular wax covers the aerial surfaces of terrestrial plants and is composed of a complex mixture of lipids, including long-chain alkanes, alcohols, aldehydes, ketones, and esters. While methyl-branched alkanes can be present in plant waxes, a review of the available scientific literature did not yield any specific reports of 7-Methylhentriacontane as a constituent of plant epicuticular wax.
Arachnida as Biological Sources (e.g., Spiders)
The most definitive evidence for the natural occurrence of 7-methylhentriacontane comes from the study of arachnids. Specifically, this compound has been identified as a component of the cuticular lipids of the wasp spider, Argiope bruennichi. Cuticular hydrocarbons in spiders are crucial for preventing desiccation and are also implicated in chemical communication, such as species and sex recognition.
A study analyzing the cuticular and web lipids of Argiope bruennichi identified 7-methylhentriacontane among the mixture of hydrocarbons. The relative abundance of this compound was found to vary between different samples taken from the spiders.
**Table 1: Relative Abundance of 7-Methylhentriacontane in *Argiope bruennichi***
| Sample Type | Relative Abundance (%) |
|---|---|
| Cuticle Extract 1 | 0.25 |
| Cuticle Extract 2 | 0.13 |
| Cuticle Extract 3 | 0.27 |
| Cuticle Extract 4 | 0.43 |
| Web Extract | — |
Data sourced from a study on the cuticular and web lipids of Argiope bruennichi.
Analytical Methodologies for the Characterization of 7 Methylhentriacontane
Extraction and Sample Preparation Techniques for Hydrocarbons
The initial and critical step in the analysis of 7-methylhentriacontane is its isolation from the source material, which often involves complex biological matrices like insect cuticles. The choice of extraction method is paramount as it directly influences the yield and purity of the target analyte.
Solvent-based extraction is the most common and classical method for isolating cuticular hydrocarbons (CHCs), including 7-methylhentriacontane. tandfonline.commdpi.com This approach involves immersing the sample, such as whole insects or specific body parts, in a non-polar organic solvent. mdpi.com The solvent disrupts the lipid layer on the cuticle, dissolving the hydrocarbons.
The selection of the solvent is critical. Non-polar solvents are preferred because "like dissolves like," and hydrocarbons are non-polar. researchgate.net Commonly used solvents include:
Hexane (B92381): Widely employed for CHC extraction due to its effectiveness in dissolving long-chain alkanes. mdpi.comresearchgate.netnih.gov
Pentane (B18724): Another frequently used solvent, valued for its high volatility, which simplifies its removal during sample concentration. tandfonline.comresearchgate.net
Dichloromethane (B109758) and Chloroform: Also used, though less commonly than hexane or pentane for routine CHC analysis. researchgate.netpnas.org
The duration of the extraction can vary significantly, from a brief one-to-two-minute wash to several hours or even up to 24 hours. tandfonline.comeje.cz Shorter durations are often sufficient to remove surface epicuticular lipids, while longer immersion times may risk extracting internal lipids, potentially contaminating the sample. eje.cz Following immersion, the solvent containing the dissolved hydrocarbons is collected, and the solvent is evaporated, often under a gentle stream of nitrogen, to concentrate the CHC extract for analysis. tandfonline.commdpi.com
| Solvent | Typical Duration | Key Characteristics | Source |
|---|---|---|---|
| Pentane | 2 - 20 minutes | Highly volatile, easy to evaporate without losing volatile sample components. researchgate.net | tandfonline.comresearchgate.net |
| Hexane | 10 minutes - 24 hours | Most widely used solvent for recovering tephritid fly CHCs; effective for a broad range of hydrocarbons. researchgate.neteje.cz | mdpi.comresearchgate.netnih.goveje.cz |
| Dichloromethane | 6 hours (Soxhlet) | Can extract a broad range of lipids, including terpenes and fatty acids in addition to hydrocarbons. mdpi.com | researchgate.netmdpi.com |
In some analytical approaches, mechanical disruption is employed to facilitate the release of hydrocarbons. This is particularly relevant when lipids are contained within cells or tough matrices. Methods include crushing small pieces of cuticle directly in a heated gas chromatograph injector or using ultrasonication to enhance solvent extraction. tandfonline.comnih.govsonomechanics.com Ultrasonic cell disruption uses high-intensity sound waves to create cavitation, where tiny bubbles form and collapse violently, generating micro-jets of solvent that can penetrate and break cell membranes. sonomechanics.com
Once the crude lipid extract is obtained, it is often necessary to fractionate it to separate the hydrocarbons from other lipid classes like fatty acids, alcohols, or esters. d-nb.info This is commonly achieved using column chromatography. The extract is passed through a column packed with an adsorbent material, typically silica (B1680970) gel. A non-polar solvent like hexane is used to elute the hydrocarbon fraction first, as these compounds have the weakest interaction with the polar silica gel. More polar compounds are retained on the column and can be eluted later with solvents of higher polarity, such as dichloromethane or methanol. d-nb.info This fractionation step yields a cleaner hydrocarbon sample, which simplifies subsequent chromatographic analysis.
Chromatographic Separation Techniques
Chromatography is the cornerstone of separating individual hydrocarbon components from the complex mixture obtained after extraction. The high volatility of alkanes like 7-methylhentriacontane makes gas chromatography the method of choice.
Gas chromatography (GC) is the primary analytical technique for separating and analyzing the volatile and semi-volatile compounds present in a hydrocarbon mixture. nih.gov The separation is based on the differential partitioning of analytes between a gaseous mobile phase (typically an inert gas like helium) and a liquid or solid stationary phase coated on the inside of a column. sigmaaldrich.com
Modern hydrocarbon analysis, including that of 7-methylhentriacontane, exclusively uses high-resolution capillary columns instead of older packed columns. shimadzu.com Capillary columns, made of fused silica, have internal diameters ranging from 100 to 530 micrometers and can be up to 100 meters long. shimadzu.comyoutube.com Their narrow bore and the thin film of stationary phase coated on the inner wall provide vastly superior separation efficiency, resulting in sharper peaks and better resolution of closely related compounds compared to packed columns. shimadzu.com
For the analysis of alkanes, non-polar stationary phases are optimal. sigmaaldrich.comyoutube.com These phases separate compounds primarily based on their boiling points.
Common Phases: Polydimethylsiloxane (PDMS) based phases, such as DB-1 or Rtx-5MS, are standard for hydrocarbon analysis. tandfonline.comnist.gov These are robust, non-polar phases that provide excellent separation of alkanes.
Column Dimensions: A typical column for this analysis would be 30 meters long, with a 0.25 mm internal diameter and a 0.25 µm film thickness. nist.gov
The GC oven is temperature-programmed, starting at a lower temperature and ramping up to a high final temperature (e.g., 60°C to 320°C). tandfonline.comnist.gov This allows for the sequential elution of compounds from the most volatile to the least volatile. 7-Methylhentriacontane, being a large C32 hydrocarbon, has a long retention time and elutes at a high temperature. nist.gov
| Parameter | Typical Specification for 7-Methylhentriacontane Analysis | Source |
|---|---|---|
| Column Type | Capillary Column | tandfonline.comsigmaaldrich.comshimadzu.com |
| Stationary Phase | Non-polar (e.g., Polydimethyl siloxane, DB-1) | sigmaaldrich.comnist.govunl.edu |
| Column Length | 30 m - 100 m | youtube.comnist.govsigmaaldrich.com |
| Internal Diameter (I.D.) | 0.25 mm - 0.32 mm | nist.gov |
| Film Thickness | 0.25 µm - 0.50 µm | nist.govsigmaaldrich.com |
| Carrier Gas | Helium | tandfonline.comd-nb.infonist.gov |
| Temperature Program | Ramped, e.g., 60°C to 320°C at 3-10°C/min | nist.gov |
| Detector | Mass Spectrometer (MS), Flame Ionization Detector (FID) | tandfonline.comnih.gov |
While Gas Chromatography is the dominant technique for analyzing hydrocarbons like 7-methylhentriacontane, High-Performance Liquid Chromatography (HPLC) can also be used for lipid separation. pnas.orgnih.gov HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. However, for non-polar, volatile compounds like alkanes, HPLC presents several challenges. The lack of a strong chromophore in alkanes makes detection difficult with standard UV detectors, and their high solubility in non-polar mobile phases can lead to poor retention and separation on many standard column types. For these reasons, GC is overwhelmingly preferred for the detailed analysis of branched alkane isomers. pnas.org
Spectrometric Identification and Structural Elucidation
Following separation by GC, the definitive identification of 7-methylhentriacontane is achieved using mass spectrometry (MS). The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) is the gold standard for the analysis of insect cuticular hydrocarbons. mdpi.comresearchgate.net
As each separated compound elutes from the GC column, it enters the ion source of the mass spectrometer. The most common ionization technique used is Electron Impact (EI) ionization. d-nb.info In EI, high-energy electrons (typically 70 eV) bombard the molecule, causing it to lose an electron and form a positively charged molecular ion (M+). d-nb.infogcms.cz This molecular ion is often unstable and undergoes fragmentation, breaking apart into smaller, characteristic fragment ions.
The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), producing a mass spectrum. This spectrum is a unique fingerprint of the compound. For 7-methylhentriacontane (C₃₂H₆₆), the molecular ion would appear at m/z 450.87. However, the key to its structural elucidation lies in the fragmentation pattern. The presence of a methyl group on the seventh carbon atom leads to preferential cleavage at that branch point. The resulting fragment ions are diagnostic for the position of the methyl group. unl.edu
In addition to the mass spectrum, the compound's retention index (RI), often a Kovats retention index, is used for identification. d-nb.infounl.edu This index normalizes the retention time of the analyte to those of a series of straight-chain alkanes run under the same GC conditions. By comparing the experimentally determined mass spectrum and retention index to those in databases or of a synthetic standard, a confident identification of 7-methylhentriacontane can be made. nist.govunl.edu
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is the most widely employed and effective technique for the analysis of 7-methylhentriacontane. uah.edujmb.or.kr This method is ideal for volatile and semi-volatile hydrocarbons, providing both separation from other compounds and structural information for identification. researchgate.netdergipark.org.tr In a typical GC-MS analysis, the hydrocarbon mixture is vaporized and separated on a long capillary column. The retention time of 7-methylhentriacontane is a key identifier, which can be standardized by calculating its Kovats Retention Index (RI). nist.gov
The mass spectrometer then fragments the eluted compound and separates the resulting ions by their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a molecular fingerprint. For 7-methylhentriacontane (C₃₂H₆₆), the molecular ion peak would be expected at an m/z corresponding to its molecular weight of approximately 450.9 g/mol . nist.gov The fragmentation pattern, particularly the characteristic ions resulting from cleavage at the branch point, is crucial for confirming the position of the methyl group at the C7 position.
Research studies have established the retention indices for 7-methylhentriacontane on various non-polar stationary phases, which are critical for its identification in complex mixtures like insect cuticular waxes. nist.gov
Table 1: Gas Chromatography Retention Indices for 7-Methylhentriacontane
| Column Type | Active Phase | Retention Index (I) | Reference |
|---|---|---|---|
| Capillary | Ultra-1 | 3152 | Nelson, Adams, et al., 2003 nist.gov |
| Capillary | DB-1 | 3140 | Carlson, Geden, et al., 1999 nist.gov |
| Capillary | Polydimethyl siloxane | 3140 | Junkes, Castanho, et al., 2003 nist.gov |
| Packed | OV-101 | 3145 | Nelson, de Renobales, et al., 1989 nist.gov |
Data sourced from the NIST Chemistry WebBook. nist.gov
Advanced Mass Spectrometry Techniques for Structural Characterization
While GC-MS is powerful, advanced mass spectrometry techniques can provide deeper structural insights, especially when dealing with complex mixtures or trace amounts.
Tandem Mass Spectrometry (MS/MS or MSⁿ): In this technique, the molecular ion of 7-methylhentriacontane is selected and subjected to a second stage of fragmentation. chromatographyonline.com This controlled fragmentation can be analyzed to confirm the connectivity of the carbon skeleton, providing unequivocal evidence for the location of the methyl branch. This is more specific than relying solely on the initial electron ionization fragmentation pattern. chromatographyonline.com
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of a compound with great confidence. chemrxiv.org For 7-methylhentriacontane, HRMS could distinguish its C₃₂H₆₆ formula from other potential elemental compositions that might have a similar nominal mass, thus preventing misidentification. chemrxiv.org
Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size, shape, and charge. While less common for simple alkanes, it could theoretically be used to separate 7-methylhentriacontane from other isomers (e.g., 3-methylhentriacontane (B1196358) or 13-methylhentriacontane) that might co-elute during chromatography, adding another dimension of separation and certainty to the analysis. chemrxiv.orgnih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structures
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. researchgate.netnih.gov However, for a large, saturated aliphatic molecule like 7-methylhentriacontane, NMR presents significant challenges. dtic.mil
The ¹H NMR spectrum would be dominated by a large, poorly resolved signal between approximately 1.2-1.4 ppm, arising from the numerous overlapping methylene (B1212753) (-CH₂) groups in the long alkyl chains. The signals for the terminal methyl groups and the unique protons on the C7 carbon (a methine, -CH-) and its attached methyl group would be difficult to distinguish from this large signal envelope. dtic.mil
Similarly, the ¹³C NMR spectrum would show many closely spaced signals for the methylene carbons. While theoretically distinct, resolving and assigning each carbon in the long chains would be impractical. The primary utility would be to confirm the presence of a methine carbon and the total number of carbon environments, but it would not be the preferred method for initial identification compared to GC-MS. nih.gov
Stereochemical Analysis Techniques
The carbon atom at the 7-position of 7-methylhentriacontane is a chiral center because it is bonded to four different groups (a hydrogen atom, a methyl group, a hexyl group, and a tetracosyl group). This means the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-7-methylhentriacontane and (S)-7-methylhentriacontane. Differentiating and quantifying these enantiomers requires specialized stereochemical analysis techniques. nih.gov
Chiral Chromatography
Chiral chromatography is the definitive method for separating enantiomers. gcms.cz For a compound like 7-methylhentriacontane, this would typically be performed using chiral gas chromatography. The separation is achieved by using a chiral stationary phase (CSP), which is a stationary phase that is itself a single enantiomer. nih.gov
Cyclodextrin-based CSPs are commonly used for this purpose. sigmaaldrich.com The two enantiomers of 7-methylhentriacontane form temporary, diastereomeric complexes with the chiral phase. Because these complexes have slightly different stabilities, one enantiomer interacts more strongly with the column and is retained longer than the other, resulting in their separation into two distinct peaks. gcms.czsigmaaldrich.com This technique not only confirms the presence of both enantiomers but also allows for the determination of their relative proportions, known as the enantiomeric excess (ee).
Polarimetry
Polarimetry is a technique used to measure the interaction of plane-polarized light with a chiral molecule. gcms.cz Each enantiomer of a chiral compound will rotate the plane of polarized light by an equal amount but in opposite directions. This rotation is a characteristic physical property known as the specific rotation. Once the (R)- and (S)-enantiomers of 7-methylhentriacontane have been separated and purified, polarimetry can be used to measure their respective specific rotations. This provides fundamental data about the compound's optical properties.
Quantitative Analysis and Metabolomics Approaches
In many biological contexts, particularly in the study of insect chemical ecology, simply identifying 7-methylhentriacontane is insufficient; its quantity must also be determined. This is achieved through quantitative analysis, often within a broader metabolomics framework. springernature.com
Metabolomics is the comprehensive study of small molecules (metabolites) within a biological system. nih.gov Cuticular hydrocarbons, including 7-methylhentriacontane, are a key class of metabolites in insects. Untargeted metabolomics aims to measure as many metabolites as possible to find differences between sample groups, while targeted metabolomics focuses on accurately measuring the concentrations of specific, predefined compounds. uah.eduspringernature.com
The quantification of 7-methylhentriacontane is typically performed using GC-MS. The process involves:
Calibration: A series of solutions containing known concentrations of a pure 7-methylhentriacontane standard are analyzed to create a calibration curve, which plots signal response against concentration.
Internal Standard: A known amount of a non-endogenous compound (an internal standard), often a deuterated analog or a similar hydrocarbon of a different chain length, is added to all samples and calibration standards. This corrects for any variability in sample handling, injection volume, or instrument response.
Analysis: The biological extract is analyzed by GC-MS, and the peak area of 7-methylhentriacontane is measured relative to the peak area of the internal standard.
Calculation: The concentration of 7-methylhentriacontane in the original sample is calculated by comparing its response ratio to the calibration curve.
This quantitative approach allows researchers to detect subtle changes in the amount of 7-methylhentriacontane, which can be correlated with different biological states, species, or environmental conditions. biocompare.comnih.gov
Internal Standardization and Calibration
Accurate quantification of 7-methylhentriacontane in a sample is paramount for comparative studies. Internal standardization is a widely adopted technique in chromatography to improve the precision and accuracy of quantitative analysis by correcting for variations in sample injection volume, solvent evaporation, and instrument response. youtube.comrsc.org
In this method, a known amount of a specific compound, the internal standard (IS), is added to both the calibration standards and the unknown samples. thermofisher.com The IS should be a compound that is not naturally present in the sample, is chemically similar to the analyte (7-methylhentriacontane), and elutes close to it on the chromatogram without overlapping. rsc.org For the analysis of cuticular hydrocarbons, compounds like methyl undecanoate or isotopically labeled versions of the analytes are sometimes used. nih.govd-nb.info
A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the ratio of their concentrations for a series of standards. youtube.com The concentration of 7-methylhentriacontane in an unknown sample is then determined by measuring its peak area ratio relative to the internal standard and reading the corresponding concentration ratio from the calibration curve. youtube.com This approach effectively minimizes errors that can occur during sample preparation and analysis. thermofisher.com
Table 1: Principle of Internal Standard Calibration for 7-Methylhentriacontane
| Analyte | Internal Standard (IS) | Concentration Ratio (Analyte/IS) | Peak Area Ratio (Analyte/IS) | Calibration Curve |
|---|
Non-Targeted Metabolomics for Profiling
Non-targeted metabolomics offers a comprehensive approach to profile the entire suite of small molecules, including cuticular hydrocarbons like 7-methylhentriacontane, within a biological sample. nih.govfrontiersin.org Unlike targeted analysis, which focuses on quantifying specific, predetermined compounds, non-targeted profiling aims to detect and relatively quantify as many metabolites as possible in an unbiased manner. nih.govnih.gov This is particularly useful for discovering novel compounds or for obtaining a holistic view of an organism's chemical phenotype. mdpi.com
The workflow for non-targeted metabolomics typically begins with sample extraction, often using a solvent like hexane to dissolve the cuticular lipids. researchgate.net The extract is then analyzed, most commonly using high-resolution mass spectrometry coupled with a chromatographic separation technique such as GC or LC. nih.govmdpi.com The resulting data consists of a complex set of mass-to-charge ratios (m/z) and retention times for thousands of detected features. nih.gov These features are then processed to identify unique compounds, which can be annotated by comparing their mass spectra and retention indices to spectral libraries and databases like the NIST Chemistry WebBook. nist.govimrpress.com This approach allows for the simultaneous profiling of 7-methylhentriacontane alongside numerous other CHCs, providing a detailed chemical fingerprint of the organism under study. pnas.orgunits.it
Table 2: Generalized Workflow for Non-Targeted Profiling of Cuticular Hydrocarbons
| Step | Description | Techniques/Instrumentation | Outcome |
|---|---|---|---|
| 1. Sample Extraction | Cuticular lipids, including 7-methylhentriacontane, are dissolved from the insect's surface. | Hexane wash or solid-phase microextraction (SPME). researchgate.netresearchgate.net | A solution containing a complex mixture of cuticular compounds. |
| 2. Instrumental Analysis | The extracted compounds are separated and detected based on their physicochemical properties. | Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). frontiersin.orgunits.it | A raw data file containing retention times, mass-to-charge ratios (m/z), and intensities for all detected ions. |
| 3. Data Processing | Raw data is filtered, and peaks are detected, aligned, and integrated. | Specialized software (e.g., Agilent Chemstation, vendor-neutral software). nih.gov | A feature matrix listing all detected metabolic features with their respective retention times, m/z values, and peak areas across all samples. |
| 4. Compound Identification | Features are identified by comparing their mass spectra and retention indices with known standards or spectral libraries. | Comparison to databases (e.g., NIST, in-house libraries). imrpress.com | An annotated list of compounds, including the identification of 7-methylhentriacontane and other CHCs. |
Multivariate Statistical Analysis of Chemical Profiles
Once a non-targeted (or targeted) chemical profile is generated, multivariate statistical analysis is employed to interpret the complex dataset and extract meaningful biological information. mdpi.com These statistical methods are essential for discerning patterns and differences in CHC profiles, which contain dozens to hundreds of compounds, including 7-methylhentriacontane. units.it
Supervised methods, such as Linear Discriminant Analysis (LDA) and Partial Least Squares Discriminant Analysis (PLS-DA), are used when the samples have pre-assigned groups (e.g., different geographic populations). cranfield.ac.ukresearchgate.net These techniques aim to find the variables (i.e., specific hydrocarbons like 7-methylhentriacontane) that best distinguish between these predefined groups. nih.gov Such analyses can highlight the relative importance of 7-methylhentriacontane in differentiating between populations or developmental stages, providing insights into its potential biological function. units.it
| Partial Least Squares Discriminant Analysis (PLS-DA) | A supervised regression technique that relates a matrix of predictor variables (CHC profiles) to a matrix of response variables (class membership). researchgate.net | Building a predictive model to classify unknown samples into predefined groups based on their CHC profiles. | A PLS-DA model can successfully classify individual wasps to their correct colony of origin based on their cuticular hydrocarbon signature. |
Biological and Ecological Functions of 7 Methylhentriacontane
Role in Intraspecific Chemical Communication
Within a species, 7-Methylhentriacontane and related compounds act as chemical signals that convey information about sex, reproductive status, and colony membership. These signals are typically detected at close range or upon contact and are fundamental to mate selection and maintaining the integrity of social insect colonies.
Methyl-branched alkanes, including 7-Methylhentriacontane, are key components of contact sex pheromones in numerous insect species. acs.org These compounds contribute to the chemical profile on a female's cuticle that allows males to recognize them as potential mates, often distinguishing them from males or reproductively immature females.
In other species, such as the parasitic wasps of the genus Muscidifurax, CHC profiles exhibit significant sexual dimorphism. nih.govresearchgate.net While not singling out 7-Methylhentriacontane, studies show that females possess different methyl-branched alkanes than males, which allows for clear differentiation between the sexes and is crucial for mate recognition. nih.govresearchgate.netnih.gov Similarly, in the Queensland fruit fly, Bactrocera tryoni, the cuticular profile is composed of an assortment of C29 to C33 methyl-branched alkanes, which differ between sexes and are involved in chemical communication. bioone.org
In social insects like ants, the ability to distinguish between nestmates and non-nestmates is paramount for colony cohesion and defense. oup.comantwiki.orgsssup.it This recognition system is primarily based on the complex mixture of cuticular hydrocarbons, which form a colony-specific odor or "label". antwiki.orgsssup.itusda.gov Methyl-branched alkanes are a principal component of these recognition cues. sssup.it
Worker ants assess the CHC profile of any individual they encounter and compare it to an internal "template" learned from their nestmates. antwiki.org A match leads to acceptance, while a mismatch triggers aggression. antwiki.org Research on the Argentine ant, Linepithema humile, has shown that ants perceive and interpret different hydrocarbons based on their structure. When nestmate CHC profiles were augmented with synthetic hydrocarbons, the position of the methyl branch was found to be more critical for eliciting an aggressive response than the length of the carbon backbone. unl.edu This indicates that ants can discriminate between different methyl-branched alkanes and that these compounds convey specific information. While these studies focus on the class of compounds, the principles apply to individual components like 7-Methylhentriacontane when present in a colony's profile. The shared profile is maintained through frequent grooming and food exchange (trophallaxis), which distributes the hydrocarbons among all colony members, creating a unified Gestalt colony odor. sssup.itusda.gov
The relative abundance of specific CHCs, rather than just their presence or absence, is often the deciding factor in behavioral responses. Quantitative shifts in the CHC profile can signal changes in an individual's age, reproductive status, or social rank.
A clear example is seen in the mason wasp Odynerus spinipes. In this species, methyl-branched alkanes are thought to function as anti-aphrodisiacs. nih.govnih.gov Newly-emerged females have a high relative abundance of these compounds, which makes them unattractive to males and likely reduces harassment before they are sexually mature. nih.govbioone.orgnih.gov As the females age, the relative amount of methyl-branched alkanes in their CHC profile significantly decreases, signaling their readiness to mate and making them more attractive to males. nih.govnih.gov This change in chemical signal is directly correlated with a change in male behavioral response. nih.gov
Similarly, in the ant Urubitermes rufipes, the higher relative abundance of 7-Methylhentriacontane on females is a key sexual dimorphism. nih.gov The failure of the synthetic compound alone to trigger mating behavior underscores that the quantitative ratio of this compound to the rest of the CHC blend is critical for its function. nih.gov In the parasitic wasp Muscidifurax zaraptor, a high ratio of 3-MeC31 to certain dimethylalkanes is a key characteristic used to identify the species, demonstrating how quantitative relationships between different methyl-branched alkanes are used for recognition. unl.edu
Table 1: Role of 7-Methylhentriacontane and Related Compounds in Intraspecific Communication
| Species | Compound(s) | Biological Role | Behavioral Response |
|---|---|---|---|
| Urubitermes rufipes (Ant) | 7-Methylhentriacontane (7-MeC31) & 7-Methyltricosane | Component of female contact sex pheromone cue. | Higher relative abundance in females than males. Alone, it does not elicit male courtship; likely acts synergistically with other CHCs. nih.gov |
| Odynerus spinipes (Mason Wasp) | Methyl-branched alkanes (general class) | Anti-aphrodisiac signal. | High relative abundance on young females and males prevents courtship attempts. A decrease in abundance on females signals sexual maturity and increases male attraction. nih.govnih.gov |
| Linepithema humile (Argentine Ant) | Methyl-branched alkanes (general class) | Nestmate recognition cue. | The position of the methyl branch is critical for recognition. Altering the profile with synthetic compounds can trigger aggression towards nestmates. unl.edu |
| Muscidifurax spp. (Parasitic Wasps) | Methyl-branched alkanes (general class) | Species and sex recognition. | Distinct profiles of methyl-branched alkanes allow for differentiation between species and sexes, mediating mate recognition. nih.govresearchgate.net |
Interkingdom Chemical Ecology
Beyond communication within a species, cuticular hydrocarbons are involved in interactions between organisms from different biological kingdoms, such as between insects and plants or insects and pathogenic fungi.
Plants and insects are engaged in a constant chemical dialogue. Plants produce a vast array of compounds to defend against herbivores, while insects use chemical cues to locate host plants. nih.govresearchgate.netusda.gov An insect's CHC profile can play a role in this interaction. 7-Methylhentriacontane has been identified as a component of the surface wax in several insect species, including significant agricultural pests.
For example, it is found on the cuticle of the Colorado potato beetle, Leptinotarsa decemlineata, a major pest of potato and other solanaceous crops worldwide. nih.gov It is also present in the cuticular lipids of certain fruit flies from the genus Bactrocera, which are highly damaging to horticulture. bioone.org The presence of this compound on the surface of these herbivores means it is physically present at the plant-insect interface. While the specific role of 7-Methylhentriacontane in mediating these plant-herbivore interactions has not been fully elucidated, the cuticular hydrocarbons left behind by insects on a plant surface can act as chemical trails (kairomones) for other organisms, such as parasitoids that hunt the herbivores. nih.gov
The insect cuticle is the first line of defense against pathogens, and its hydrocarbon layer presents a formidable barrier. nih.govnih.gov However, entomopathogenic fungi, such as Beauveria bassiana, have evolved mechanisms to overcome this barrier. nih.govresearchgate.net These fungi initiate infection by attaching to the cuticle and then producing enzymes, including a specific subset of cytochrome P450 monooxygenases, that can oxidize and degrade the long-chain alkanes of the epicuticle. nih.govresearchgate.net
This enzymatic degradation is essential for the fungus to penetrate the waxy layer and reach the insect's body cavity. nih.govresearchgate.net The process of hydrocarbon oxidation by the fungus can alter the host's chemical profile. Since CHCs are vital for intraspecific communication (e.g., mate and nestmate recognition), this fungal-mediated alteration has the potential to disrupt the insect's social behavior and ecology. nih.gov Some hydrocarbons can inhibit fungal spore germination, while others can stimulate it, indicating a co-evolutionary arms race at the chemical level. nih.gov Although the degradation of insect CHCs by pathogenic fungi is a known mechanism, the specific targeting and modification of 7-Methylhentriacontane has not been explicitly detailed in the reviewed literature.
Ecological Significance in Diverse Organisms
7-Methylhentriacontane, a methyl-branched cuticular hydrocarbon, plays a significant role in the chemical ecology of various organisms, particularly insects. As a component of the waxy outer layer of the insect cuticle, its primary and most fundamental function is to prevent water loss and protect the organism from desiccation. units.it Beyond this physiological necessity, 7-methylhentriacontane and other cuticular hydrocarbons (CHCs) act as crucial semiochemicals, mediating a variety of intra- and interspecific interactions. nih.govmdpi.com These compounds are involved in complex communication systems, influencing species and nestmate recognition, signaling fertility status, and functioning as sex pheromones. antwiki.orgnih.gov The specific blend of CHCs, including the presence and relative abundance of isomers like 7-methylhentriacontane, creates a unique chemical signature for a species and even for individuals within a species. antwiki.orgnih.gov
Detailed Research Findings in Specific Insect Species
Scientific research has identified 7-methylhentriacontane as a component of the cuticular hydrocarbon profile in several insect species, most notably the Colorado potato beetle (Leptinotarsa decemlineata) and various species of fruit flies within the genus Bactrocera.
Research on Bactrocera fruit flies , a genus containing many economically significant agricultural pests, has also revealed the presence of 7-methylhentriacontane. nist.gov Studies on species such as the Queensland fruit fly (Bactrocera tryoni) have shown that the composition of methyl-branched alkanes, a class that includes 7-methylhentriacontane, can vary between males and females and can change as the flies mature. mq.edu.aumdpi.com This suggests that these compounds are likely involved in chemical communication, potentially as sex or maturation-status signals. mq.edu.aumdpi.com The specific blend of CHCs helps to maintain species integrity and can influence mating behavior. pensoft.net
The following tables summarize the documented presence and hypothesized functions of 7-methylhentriacontane in these insect orders.
Table 1: Presence and Ecological Role of 7-Methylhentriacontane in Coleoptera
| Species | Family | Common Name | Documented Presence | Hypothesized Ecological Role |
| Leptinotarsa decemlineata | Chrysomelidae | Colorado potato beetle | Surface wax of adults and eggs nist.gov | Prevention of desiccation, potential role in chemical signaling royalsocietypublishing.org |
Table 2: Presence and Ecological Role of 7-Methylhentriacontane in Diptera
| Species | Family | Common Name | Documented Presence | Hypothesized Ecological Role |
| Bactrocera species | Tephritidae | Fruit flies | Cuticle nist.gov | Chemical communication, species and sex recognition, maturation signaling mq.edu.aumdpi.compensoft.net |
Synthetic Approaches and Stereoselective Synthesis of 7 Methylhentriacontane and Its Stereoisomers
The synthesis of long-chain methyl-branched alkanes like 7-methylhentriacontane, a compound identified as a cuticular hydrocarbon in various insect species, presents unique challenges in organic chemistry. nist.govnist.gov The primary difficulties lie in the construction of the long aliphatic chain and the precise control of stereochemistry at the chiral center. As these molecules often function as crucial chemical signals in insect communication, where biological activity can be highly dependent on a specific stereoisomer, the development of stereoselective synthetic routes is of paramount importance. wikipedia.orgresearchgate.net
Biogeochemical Significance and Environmental Markers
7-Methylhentriacontane as a Molecular Fossil
7-Methylhentriacontane, a saturated hydrocarbon with the chemical formula C₃₂H₆₆, serves as a valuable molecular fossil for scientists. nist.gov Molecular fossils, also known as biomarkers, are organic compounds found in the geologic record that are diagnostic of a particular biological source or environmental condition. These molecules retain a recognizable carbon skeleton from their parent biomolecule, allowing them to be traced back to their origin. The utility of branched alkanes like 7-methylhentriacontane as biomarkers stems from their excellent preservation potential in sedimentary archives over geological timescales. copernicus.org
The chemical stability of the saturated hydrocarbon structure of 7-methylhentriacontane makes it resistant to degradation during diagenesis—the physical and chemical changes that occur as sediment is converted to rock. This resilience allows it to persist for millions of years, carrying a chemical signature of past life. The presence and distribution of such specific branched alkanes in ancient sediments provide a window into past ecosystems, as their structures can be linked to particular groups of organisms that synthesized them. While the source organisms for some complex branched alkanes found in the geological record remain unknown, their consistent discovery in ancient samples underscores their importance as records of past biological activity. researchgate.net
Paleoenvironmental and Paleoclimatic Reconstruction using Branched Alkanes
The analysis of branched alkanes, including monomethyl alkanes like 7-methylhentriacontane, preserved in natural archives such as lake and marine sediments, is a powerful tool for paleoenvironmental and paleoclimatic reconstruction. digitalatlasofancientlife.orglongdom.org These lipid biomarkers, often derived from the epicuticular waxes of terrestrial plants or from microorganisms, provide indirect (proxy) data on past environmental conditions. copernicus.orglongdom.org Scientists analyze the distribution, concentration, and isotopic composition of these molecules to decipher historical changes in climate and vegetation. copernicus.orgnsf.gov
Several geochemical proxies derived from branched and straight-chain (n-alkanes) are employed to reconstruct past conditions:
Chain Length Distribution: The relative abundance of different chain-length alkanes can indicate the dominant type of vegetation. For instance, different distributions might distinguish between aquatic plants, grasses, and forest trees, providing insights into the terrestrial ecosystem. copernicus.org
Isotopic Analysis (δ¹³C and δ²H): The stable carbon (δ¹³C) and hydrogen (δ²H) isotopic composition of these alkanes can help differentiate between C₃ and C₄ plants (which have different photosynthetic pathways) and reconstruct the isotopic signature of past precipitation, respectively. copernicus.orgnsf.gov
Elemental Ratios: In sedimentary geochemistry, various elemental ratios are used to infer specific climatic conditions. For example, the ratio of strontium to copper (Sr/Cu) can be an indicator of aridity, with higher ratios suggesting drier climates. mdpi.commdpi.com The ratio of rubidium to strontium (Rb/Sr) can also provide clues about weathering intensity, which is linked to climate. mdpi.com
By integrating these different lines of evidence from branched alkanes and other geochemical data, researchers can build a more complete picture of past environments, including temperature, humidity, and vegetation cover. mdpi.com
Table 1: Geochemical Proxies for Paleoenvironmental Reconstruction
| Proxy | Indication | Geological Archive |
|---|---|---|
| Alkane Chain Length Distribution | Dominant vegetation type (e.g., aquatic vs. terrestrial plants, C₃ vs. C₄ plants) | Lake Sediments, Marine Sediments |
| Carbon Isotopes (δ¹³C) | Type of photosynthetic pathway (C₃ vs. C₄), vegetation composition | Plant Wax Lipids, Sediments |
| Hydrogen Isotopes (δ²H) | Isotopic composition of precipitation, hydrological cycle | Plant Wax Lipids, Ice Cores |
| Sr/Cu Ratio | Paleoclimate conditions (aridity vs. humidity) | Sedimentary Rocks, Mudstones |
| Rb/Sr Ratio | Chemical weathering intensity, paleoclimate warmth and humidity | Sedimentary Rocks, Mudstones |
Source Organism Attribution in Geological Records
Attributing a molecular fossil to its precise biological source is fundamental to its use in paleoenvironmental studies. The identification of 7-methylhentriacontane in specific modern organisms allows for its use as a biomarker for the presence of those, or closely related, organisms in the geological past. Research has identified 7-methylhentriacontane as a component of the cuticular hydrocarbons in various insects. Specifically, it is found in the surface wax of the adult Colorado potato beetle (Leptinotarsa decemlineata) and in certain species of Malaysian Bactrocera fruit flies. nist.gov
The presence of 7-methylhentriacontane in a geological deposit could, therefore, suggest a past environment that supported these types of insects and their host plants. However, the attribution is not always straightforward. Other organisms may also produce the same compound, and the full biological distribution of 7-methylhentriacontane is not exhaustively known.
In the broader context of branched alkanes, source attribution can be challenging. For example, a series of branched alkanes with quaternary substituted carbon atoms (BAQCs) has been identified in ancient marine sediments, but their exact biological origin remains unknown, though a potential link to nonphotosynthetic sulfide-oxidizing bacteria has been suggested. researchgate.net In contrast, other methylated lipids, such as 2-methylhopanoids, have been confidently linked to cyanobacteria and are now used as robust biomarkers for tracing the presence of oxygenic photosynthesis through geological time. nih.gov This highlights the critical importance of establishing a definitive link between a biomarker and its source organism to ensure accurate paleoenvironmental interpretations.
Table 2: Examples of Branched Alkane Biomarkers and Their Attributed Sources
| Compound Name | Attributed Source Organism(s) |
|---|---|
| 7-Methylhentriacontane | Colorado potato beetle (Leptinotarsa decemlineata), Bactrocera fruit flies nist.gov |
| 2-Methylhopanes | Cyanobacteria nih.gov |
| Branched Alkanes with Quaternary Substituted Carbon Atoms (BAQCs) | Unknown, possibly nonphotosynthetic sulfide (B99878) oxidizers researchgate.net |
Future Directions in 7 Methylhentriacontane Research
Elucidation of Undiscovered Biosynthetic Pathways
The creation of 7-methylhentriacontane within insects is a sophisticated biochemical process, many aspects of which are still under investigation. While it is established that cuticular hydrocarbons (CHCs) are produced in specialized cells called oenocytes, the precise enzymatic machinery and regulatory networks that lead to this specific branched alkane are not fully mapped out. numberanalytics.comnumberanalytics.com The future of research in this area lies in identifying the specific enzymes that catalyze each step of the pathway and understanding their regulation.
The general biosynthetic pathway for methyl-branched hydrocarbons is understood to be an extension of fatty acid synthesis. numberanalytics.com The process begins with basic building blocks and involves the key step of incorporating a methyl group. This is accomplished by substituting a methylmalonyl-CoA unit for a malonyl-CoA unit during the chain elongation process, which is catalyzed by fatty acid synthase (FAS) enzymes. numberanalytics.com The stereochemistry of the methyl branch is likely set during a reduction step catalyzed by an enoyl-ACP reductase domain within the FAS complex. numberanalytics.com Following elongation to the correct chain length, the resulting very-long-chain fatty acyl-CoA is thought to be reduced to an aldehyde and then, in the final critical step, converted to the hydrocarbon. This last conversion is performed by a P450 oxidative decarbonylase from the CYP4G family, which removes the carbonyl carbon to yield the final alkane. numberanalytics.com
However, the specific enzymes (e.g., which elongase, reductase, and decarbonylase isoforms) responsible for synthesizing a C32 backbone and placing a methyl group at the C7 position remain to be discovered. Future research must focus on gene-knockdown studies, such as RNA interference (RNAi), and heterologous expression of candidate genes identified from oenocyte transcriptomes to functionally characterize the specific enzymes involved in 7-methylhentriacontane production. numberanalytics.comnih.gov Pinpointing these enzymes will provide a complete blueprint of its synthesis and open doors to understanding its regulation and evolution.
Table 1: Hypothesized Key Steps in 7-Methylhentriacontane Biosynthesis
| Step | Proposed Reaction | Key Precursor/Intermediate | Enzyme Class (General) | Research Focus |
| 1. Initiation | Fatty Acid Synthesis | Acetyl-CoA, Malonyl-CoA | Fatty Acid Synthase (FAS) | Identify specific FAS genes. |
| 2. Methyl Branching | Incorporation of Methyl Group | Methylmalonyl-CoA | Fatty Acid Synthase (FAS) | Elucidate timing and control of methylmalonyl-CoA insertion. |
| 3. Elongation | Chain extension to C32 length | Very-Long-Chain Acyl-CoA | Elongases | Isolate and characterize elongases specific to C32 chains. |
| 4. Reduction | Conversion of Acyl-CoA to Aldehyde | Very-Long-Chain Aldehyde | Fatty Acyl-CoA Reductase | Identify the specific reductase for the C32 branched aldehyde. |
| 5. Decarbonylation | Oxidative removal of carbonyl group | 7-Methylhentriacontane | P450 Oxidative Decarbonylase (CYP4G) | Confirm the specific CYP4G enzyme that acts on the C32 branched aldehyde. |
Comprehensive Understanding of Stereoisomer-Specific Biological Functions
7-Methylhentriacontane is a chiral molecule, existing as two non-superimposable mirror images, or stereoisomers: (R)-7-methylhentriacontane and (S)-7-methylhentriacontane. A critical frontier in chemical ecology is understanding that the specific three-dimensional shape of a molecule is often fundamental to its biological activity. biologists.com For many insect pheromones, only one stereoisomer is active, while the other may be inactive or even inhibitory. biologists.com Future research must move beyond simple identification of 7-methylhentriacontane and aim to determine which specific isomer or ratio of isomers is biologically relevant in different species.
Evidence from related compounds underscores the importance of stereochemistry. For instance, in the ant Lasius niger, the queen pheromone includes 3-methylhentriacontane (B1196358). Studies on its synthetic enantiomers revealed that while both the (R)- and (S)-isomers could inhibit worker ovary development (a primer effect), the (S)-enantiomer was significantly more effective at suppressing aggressive behavior (a releaser effect). biologists.comnih.gov This suggests that different stereoisomers can mediate entirely different biological functions, a possibility that must be investigated for 7-methylhentriacontane.
For most insects where 7-methylhentriacontane has been identified, the natural stereochemistry remains unknown. researchgate.net A significant research effort is required to perform enantioselective synthesis of both (R)- and (S)-7-methylhentriacontane. These pure isomers can then be used in rigorous bioassays to test their effects on insect behavior, such as mate attraction, aggregation, or species recognition. This will provide a comprehensive picture of how molecular shape dictates function in chemical communication systems involving this compound.
Table 2: Known Stereoisomer-Specific Functions in a Related Insect Pheromone
| Compound | Insect Species | Stereoisomer | Observed Biological Effect | Citation |
| 3-Methylhentriacontane | Lasius niger (Ant) | (R)- and (S)- | Primer Effect: Inhibits worker ovarian development | biologists.comnih.gov |
| 3-Methylhentriacontane | Lasius niger (Ant) | (S)- | Releaser Effect: More effective at suppressing worker aggression | biologists.comnih.gov |
Advanced Analytical Techniques for Trace Analysis and Isomer Differentiation
The analysis of 7-methylhentriacontane presents significant challenges due to its presence in trace amounts within a complex matrix of other cuticular lipids and its non-polar, high molecular weight nature. While gas chromatography-mass spectrometry (GC-MS) is the standard for identifying and quantifying cuticular hydrocarbons, conventional GC methods cannot separate stereoisomers. nih.govnih.gov Future progress in understanding the biological role of 7-methylhentriacontane isomers is therefore directly dependent on the development and application of more advanced analytical methods.
The primary goal is the separation, or enantioseparation, of the (R)- and (S)- isomers. This is most commonly achieved using chiral gas chromatography . This technique employs a GC column with a chiral stationary phase (CSP), often based on cyclodextrin (B1172386) derivatives, which interacts differently with each enantiomer, causing them to elute at different times. nih.govnih.gov A major area for future development is the optimization of these chiral columns for the separation of very-long-chain branched alkanes, which are notoriously difficult to analyze.
For highly complex samples, multidimensional gas chromatography (GCxGC) offers superior separation power. chromatographyonline.comnih.gov In a GCxGC system, effluent from one column is passed through a second, different type of column, providing a two-dimensional separation that can resolve compounds that co-elute in a single-column setup. Coupling a standard non-polar column with a chiral column in a GCxGC configuration could provide the resolution needed to separate 7-methylhentriacontane isomers from other interfering lipids in a single analysis. Furthermore, emerging techniques like Direct Analysis in Real Time (DART) mass spectrometry show promise for analyzing hydrocarbons from living insects, though resolving isomers with such methods remains a future challenge. nih.gov
Ecological Modeling of Chemical Communication Dynamics
To fully grasp the ecological significance of 7-methylhentriacontane as a chemical signal, research must extend from the lab to the ecosystem level through the use of ecological modeling. These models are powerful tools for simulating the complex dynamics of chemical communication and generating testable hypotheses about insect behavior and evolution. numberanalytics.commdpi.com
A key area for future modeling is the dispersal of the chemical signal . Mathematical models, often based on diffusion and advection equations, can simulate how a pheromone like 7-methylhentriacontane is released and travels through the environment. numberanalytics.comnih.gov These models can incorporate environmental variables like wind speed, temperature, and habitat structure to predict the shape and concentration of the active space—the area where the pheromone is detectable by other insects. numberanalytics.comresearchgate.net This helps in understanding the effective range of the signal and the challenges an insect faces in navigating the pheromone plume to find its source. researchgate.net
Beyond signal dispersal, models can explore the evolutionary and population-level consequences of this communication. For example, models can investigate how the ability to detect and respond to 7-methylhentriacontane influences population dynamics, such as aggregation, dispersal, and mating success. numberanalytics.comnih.gov By integrating frameworks like information theory, researchers can also model how information is encoded in chemical signals and decoded by receivers within a complex community of different species, shedding light on how these communication networks are structured and maintained. biorxiv.orgresearchgate.net Such models are essential for predicting how insect populations that rely on this channel of communication might respond to environmental changes or pest management strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
